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Compound of Interest

Compound Name: 2-Chloropyrimidine

Cat. No.: B141910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloropyrimidine is a pivotal heterocyclic building block in the fields of medicinal chemistry

and materials science. As a substituted pyrimidine, it is a key intermediate in the synthesis of a

wide array of biologically active compounds, including antivirals and kinase inhibitors.[1] Its

reactivity, governed by the electron-deficient nature of the pyrimidine ring and the presence of a

labile chlorine atom, allows for versatile synthetic modifications. This guide provides a

comprehensive overview of its physicochemical properties, spectral data, synthesis, key

reactions, and toxicological profile, serving as a technical resource for professionals in research

and development.

Physicochemical and Spectroscopic Data
The fundamental properties of 2-Chloropyrimidine are summarized below. It typically appears

as a white to light yellow crystalline powder or a colorless to light yellow liquid and is noted to

be hygroscopic and sensitive to moisture.[2]
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Property Value Reference(s)

CAS Number 1722-12-9 [3]

Molecular Formula C₄H₃ClN₂ [3]

Molecular Weight 114.53 g/mol [3]

Melting Point 63-66 °C [1]

Boiling Point 75-76 °C @ 10 mmHg [1]

Solubility

Slightly soluble in water.

Soluble in methanol and

alcohol.

[2]

Appearance
White to pale orange/yellow

crystalline powder
[1]

Sensitivity
Moisture sensitive,

hygroscopic
[2]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-
Chloropyrimidine. The expected spectral data are presented below.

Technique Data Reference(s)

¹H NMR
δ ~8.6 (d, 2H, H4/H6), ~7.2 (t,

1H, H5) ppm (in CDCl₃)
[4][5]

¹³C NMR
δ ~160 (C2), ~158 (C4/C6),

~118 (C5) ppm
[4]

Mass Spec. (EI)
m/z (%): 116 (M+2, ~33%),

114 (M+, 100%), 79 ([M-Cl]+)
[3][6]
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The most common and reliable synthesis of 2-Chloropyrimidine involves the diazotization of

2-aminopyrimidine. Alternative methods, such as the chlorination of 2-hydroxypyrimidine or the

reduction of polychlorinated pyrimidines, have also been reported.

Synthesis of 2-Chloropyrimidine

2-Aminopyrimidine NaNO₂, conc. HCl 2-Chloropyrimidine -15 to -10 °CDiazotization & Sandmeyer-type Reaction

Click to download full resolution via product page

Synthesis of 2-Chloropyrimidine via Diazotization.

Experimental Protocol: Synthesis from 2-
Aminopyrimidine
This procedure is adapted from Organic Syntheses.

Caution! This procedure should be performed in a well-ventilated fume hood as nitrogen oxides

are evolved.

Preparation of Amine Salt Solution: In a 3-liter three-necked round-bottomed flask equipped

with a mechanical stirrer and a low-temperature thermometer, place 500 mL of concentrated

hydrochloric acid (approx. 6.0 moles) and cool the solution to 0 °C in an ice-salt bath.

Dissolution of 2-Aminopyrimidine: To the cooled acid, add 142 g (1.5 moles) of 2-

aminopyrimidine portion-wise with continuous stirring until a clear, homogeneous solution is

formed.

Cooling: Cool the resulting solution to -15 °C. If the mixture begins to solidify, do not cool

further.

Diazotization: Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of

water. Add this solution dropwise to the reaction mixture over a period of approximately 1

hour, ensuring the internal temperature is maintained between -15 °C and -10 °C.
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Stirring: After the addition is complete, stir the solution for an additional hour, allowing the

temperature to rise to -5 °C.

Neutralization: Carefully neutralize the mixture to a pH of ~7 by the slow addition of a 30%

sodium hydroxide solution. The temperature must be kept below 0 °C during this step.

Isolation and Extraction: A solid, consisting of 2-chloropyrimidine and sodium chloride, will

precipitate. Collect this solid by filtration. The 2-chloropyrimidine is then thoroughly

extracted from the salt cake using diethyl ether.

Purification: Combine the ether extracts and dry over anhydrous sodium sulfate. Remove the

solvent by rotary evaporation. The crude product can be purified by recrystallization from

isopentane or by vacuum sublimation to yield white crystals of 2-chloropyrimidine.

Chemical Reactivity and Key Reactions
The reactivity of 2-chloropyrimidine is dominated by the susceptibility of the C2 position to

nucleophilic attack, a consequence of the electron-withdrawing nature of the two ring nitrogen

atoms. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and

various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)
2-Chloropyrimidine readily undergoes SNAr reactions with a wide range of nucleophiles,

including amines, alkoxides, and thiolates. The reaction proceeds through a high-energy

intermediate known as a Meisenheimer complex.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

2-Chloropyrimidine

Meisenheimer Complex
(Anionic Intermediate)

+ Nu⁻
(Attack at C2)

Nucleophile (Nu⁻)

2-Substituted Pyrimidine

- Cl⁻
(Loss of Leaving Group) Chloride (Cl⁻)
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General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-(Morpholino)pyrimidine

Setup: To a round-bottom flask containing a magnetic stir bar, add 2-chloropyrimidine (1.0

eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.).

Solvent: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) and

monitor the reaction progress by TLC or LC-MS.

Work-up: Upon completion, dilute the reaction mixture with water and extract the product

with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions
2-Chloropyrimidine is an effective coupling partner in Suzuki, Buchwald-Hartwig, and other

palladium-catalyzed reactions, enabling the formation of C-C and C-N bonds, respectively.

These reactions are fundamental in modern drug discovery for constructing complex molecular

architectures.

Suzuki Coupling Buchwald-Hartwig Amination

2-Chloropyrimidine

2-R-Pyrimidine

Suzuki

R-B(OH)₂
Pd(0) Catalyst,

Base
2-Chloropyrimidine

2-(NR₂)-Pyrimidine

Buchwald-Hartwig

R₂NH
Pd(0) Catalyst,
Base, Ligand
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Key Palladium-Catalyzed Cross-Coupling Reactions.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Inert Atmosphere: To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 eq.),

phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base

like potassium carbonate (2.0 eq.).

Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen).

Repeat this cycle three times.

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

and water (e.g., 1,4-dioxane/H₂O 2:1), via syringe.

Reaction: Heat the mixture with stirring (e.g., 80-100 °C) until the starting material is

consumed, as monitored by TLC or LC-MS.

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with

water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the residue by flash column chromatography.

Applications in Drug Development
The 2-aminopyrimidine scaffold, readily accessible from 2-chloropyrimidine, is a privileged

structure in medicinal chemistry. It is a core component of numerous FDA-approved drugs,

particularly in oncology. The chlorine at the C2 position serves as a synthetic handle to

introduce various pharmacophores through the reactions described above.

Examples of Drug Classes/Scaffolds Derived from 2-Chloropyrimidine Intermediates:

Kinase Inhibitors: Many inhibitors targeting enzymes like CDK, VEGFR, and EGFR

incorporate a 2-aminopyrimidine core for crucial hydrogen bonding interactions within the

ATP-binding site.
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Antiviral Agents: Used as a building block in the synthesis of nucleoside and non-nucleoside

reverse transcriptase inhibitors.

Agrochemicals: Serves as a precursor for various herbicides and insecticides.[7]

Toxicology and Safety
2-Chloropyrimidine is a hazardous substance and must be handled with appropriate safety

precautions in a laboratory setting.

Hazard Type Information Reference(s)

Acute Toxicity
Toxic if swallowed. Oral LD50

(rat): 200-2,000 mg/kg.
[6][8]

Irritation

Causes serious eye irritation.

May cause skin and respiratory

tract irritation.

[2][6]

Sensitization
May cause an allergic skin

reaction.
[8]

GHS Pictograms Danger [8]

Hazard Statements

H301 (Toxic if swallowed),

H319 (Causes serious eye

irritation)

[8]

Handling

Use in a well-ventilated area,

wear protective gloves,

clothing, and eye/face

protection. Avoid breathing

dust.

[2]

Conclusion
2-Chloropyrimidine (CAS 1722-12-9) is a versatile and highly valuable reagent for the

synthesis of complex organic molecules. Its well-defined reactivity in nucleophilic aromatic

substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool
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for drug discovery and development professionals. A thorough understanding of its properties,

synthetic routes, and reaction mechanisms, coupled with strict adherence to safety protocols, is

essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b141910?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://m.chemicalbook.com/SpectrumEN_1722-12-9_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloropyrimidine
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
https://spectrabase.com/spectrum/DwxY6FE4ZQL
https://webbook.nist.gov/cgi/inchi?ID=C1722129&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C1722129&Mask=400
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1722129&Mask=4
https://www.benchchem.com/product/b141910#2-chloropyrimidine-cas-number-1722-12-9
https://www.benchchem.com/product/b141910#2-chloropyrimidine-cas-number-1722-12-9
https://www.benchchem.com/product/b141910#2-chloropyrimidine-cas-number-1722-12-9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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